(3S)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one
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Overview
Description
(3S)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable base.
Addition of the Butyl Group: The butyl group can be added through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3S)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove oxygen-containing groups.
Substitution: The benzyloxy and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(3S)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and butyl groups play a crucial role in determining the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
(3S)-7-(Benzyloxy)-3-methyl-2-benzofuran-1(3H)-one: Similar structure but with a methyl group instead of a butyl group.
(3S)-7-(Benzyloxy)-3-ethyl-2-benzofuran-1(3H)-one: Similar structure but with an ethyl group instead of a butyl group.
(3S)-7-(Benzyloxy)-3-propyl-2-benzofuran-1(3H)-one: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
The uniqueness of (3S)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties.
Properties
CAS No. |
649552-14-7 |
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Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(3S)-3-butyl-7-phenylmethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H20O3/c1-2-3-11-16-15-10-7-12-17(18(15)19(20)22-16)21-13-14-8-5-4-6-9-14/h4-10,12,16H,2-3,11,13H2,1H3/t16-/m0/s1 |
InChI Key |
CUWNTRBVGLVKDF-INIZCTEOSA-N |
Isomeric SMILES |
CCCC[C@H]1C2=C(C(=CC=C2)OCC3=CC=CC=C3)C(=O)O1 |
Canonical SMILES |
CCCCC1C2=C(C(=CC=C2)OCC3=CC=CC=C3)C(=O)O1 |
Origin of Product |
United States |
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